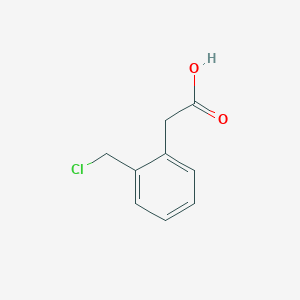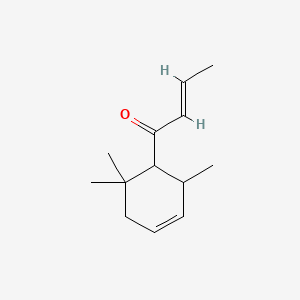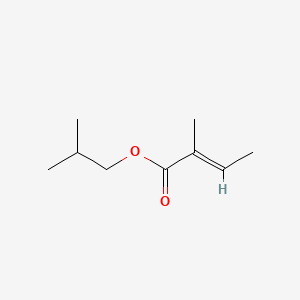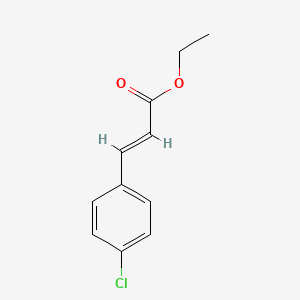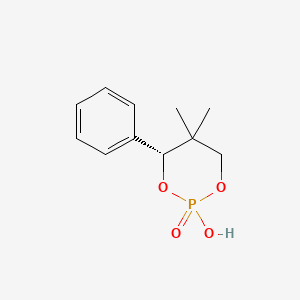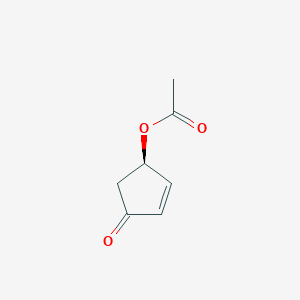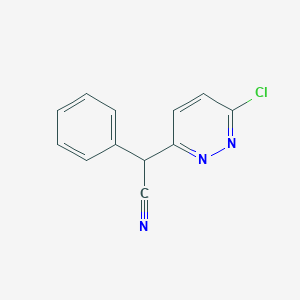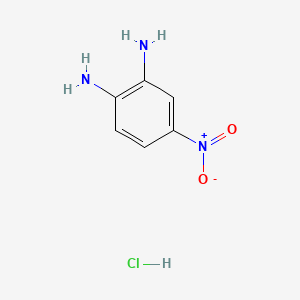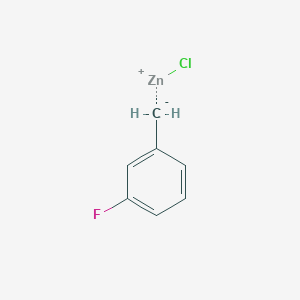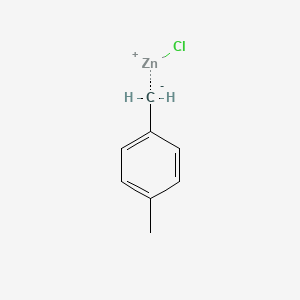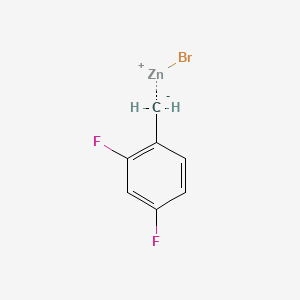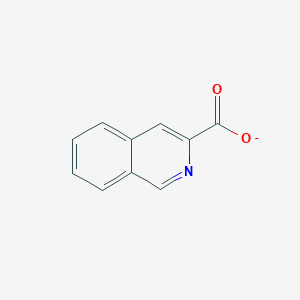
异喹啉-3-羧酸水合物
描述
Isoquinoline-3-carboxylic acid hydrate is a heterocyclic aromatic compound with the molecular formula C10H9NO3. It is a derivative of isoquinoline, which is a fusion product of a benzene ring and a pyridine nucleus. Isoquinoline-3-carboxylic acid hydrate is known for its various pharmacological functions and is used in scientific research and industrial applications .
科学研究应用
Isoquinoline-3-carboxylic acid hydrate has a wide range of scientific research applications, including:
作用机制
Target of Action
IQ3CA primarily targets bacterial cells. Specifically, it exhibits significant antibacterial activity against several plant pathogens, including Ralstonia solanacearum (Rs), Acidovorax citrulli (Ac), Xanthomonas oryzae pv. oryzicola (Xoc), Xanthomonas campestris pv. campestris (Xcc), Pectobacterium carotovorum subspcarotovorum (Pcc), and Xanthomonas fragariae (Xf) . These bacteria cause substantial losses in agricultural crops worldwide.
Action Environment
Environmental factors, such as pH, temperature, and humidity, may influence IQ3CA’s efficacy and stability
生化分析
Biochemical Properties
Isoquinoline-3-carboxylic Acid Hydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antibacterial activity by interacting with bacterial cell membranes and inhibiting the production of exopolysaccharides . This interaction disrupts the integrity of the bacterial cell membrane, leading to cell death. Additionally, Isoquinoline-3-carboxylic Acid Hydrate can inhibit the motility of bacteria, further contributing to its antibacterial properties .
Cellular Effects
Isoquinoline-3-carboxylic Acid Hydrate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, Isoquinoline-3-carboxylic Acid Hydrate disrupts cell membrane integrity and inhibits biofilm formation . This disruption can lead to changes in gene expression and cellular metabolism, ultimately resulting in cell death. The compound’s ability to inhibit exopolysaccharide production also affects the overall function and survival of bacterial cells .
Molecular Mechanism
The molecular mechanism of Isoquinoline-3-carboxylic Acid Hydrate involves its binding interactions with biomolecules. It binds to bacterial cell membranes, causing structural changes that lead to cell membrane disruption . This binding inhibits the production of exopolysaccharides, which are essential for biofilm formation and bacterial motility . Additionally, Isoquinoline-3-carboxylic Acid Hydrate may interact with specific enzymes, leading to enzyme inhibition or activation, which further affects cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isoquinoline-3-carboxylic Acid Hydrate can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Isoquinoline-3-carboxylic Acid Hydrate maintains its antibacterial activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to the compound can lead to sustained inhibition of bacterial growth and biofilm formation .
Dosage Effects in Animal Models
The effects of Isoquinoline-3-carboxylic Acid Hydrate vary with different dosages in animal models. At lower doses, the compound exhibits significant antibacterial activity without causing adverse effects . At higher doses, Isoquinoline-3-carboxylic Acid Hydrate may exhibit toxic effects, including damage to non-target cells and tissues . It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
Isoquinoline-3-carboxylic Acid Hydrate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation . The compound’s metabolic pathways can influence its overall efficacy and stability in biological systems. Understanding these pathways is crucial for optimizing the use of Isoquinoline-3-carboxylic Acid Hydrate in biochemical and pharmaceutical applications.
Transport and Distribution
The transport and distribution of Isoquinoline-3-carboxylic Acid Hydrate within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, Isoquinoline-3-carboxylic Acid Hydrate may localize to specific cellular compartments, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and potential side effects .
Subcellular Localization
Isoquinoline-3-carboxylic Acid Hydrate’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions. Understanding the subcellular localization of Isoquinoline-3-carboxylic Acid Hydrate is essential for optimizing its use in research and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
Isoquinoline-3-carboxylic acid hydrate can be synthesized through several methods. One common method involves the Skraup synthesis, which is a general method for synthesizing quinoline derivatives. This method involves the reaction of aniline with glycerol in an acid medium (sulfuric acid) and an oxidizing agent . The reaction mechanism includes the initial dehydration of glycerol to give acrolein, followed by 1,4-cycloaddition with aniline to form β-anilinopropaldehyde, which then cyclizes and dehydrates to form dihydroquinoline, and finally oxidizes to quinoline .
Industrial Production Methods
Industrial production of isoquinoline-3-carboxylic acid hydrate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products .
化学反应分析
Types of Reactions
Isoquinoline-3-carboxylic acid hydrate undergoes various chemical reactions, including:
Substitution: Isoquinoline can be brominated by heating its hydrochlorides with bromine in nitrobenzene, resulting in 4-bromo-isoquinoline.
Common Reagents and Conditions
Oxidation: Alkaline potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Substitution: Bromine in nitrobenzene is used for bromination reactions.
Major Products
Oxidation: Pyridine-3,4-dicarboxylic acid and its anhydride.
Substitution: 4-bromo-isoquinoline.
相似化合物的比较
Isoquinoline-3-carboxylic acid hydrate can be compared with other similar compounds, such as quinoline and its derivatives. While both isoquinoline and quinoline are heterocyclic aromatic compounds, isoquinoline has a higher electron density at certain positions, influencing its reactivity and the reactivity of its substituents . This makes isoquinoline-3-carboxylic acid hydrate unique in its chemical behavior and applications.
List of Similar Compounds
- Quinoline
- 4-bromo-isoquinoline
- Pyridine-3,4-dicarboxylic acid
属性
IUPAC Name |
isoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-6H,(H,12,13)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMMIDQDXZOPAB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6NO2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426133 | |
| Record name | isoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207399-25-5 | |
| Record name | isoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline](/img/new.no-structure.jpg)
